![molecular formula C42H66N10O16S2 B13839316 [Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
[Asp371] Tyrosinase(369-377),human
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Asp371] Tyrosinase(369-377), human is a peptide derived from the enzyme tyrosinase. This peptide is a HLA-A2.1-restricted epitope, meaning it binds specifically to the HLA-A2.1 molecule, a type of human leukocyte antigen. It has been used in the development of tumor-targeted vaccines due to its ability to induce an immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Asp371] Tyrosinase(369-377), human typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure its purity and identity .
Analyse Des Réactions Chimiques
Types of Reactions
[Asp371] Tyrosinase(369-377), human can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residues in the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions are typically modified versions of the original peptide, which can be used to study the structure-activity relationships or to develop new therapeutic agents .
Applications De Recherche Scientifique
[Asp371] Tyrosinase(369-377), human has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in antigen presentation and immune response.
Medicine: Utilized in the development of cancer vaccines and immunotherapies.
Industry: Employed in the production of research reagents and diagnostic tools .
Mécanisme D'action
The mechanism of action of [Asp371] Tyrosinase(369-377), human involves its binding to the HLA-A2.1 molecule on the surface of antigen-presenting cells. This complex is then recognized by cytotoxic T lymphocytes (CTLs), which can induce an immune response against cells expressing the tyrosinase antigen. This mechanism is particularly relevant in the context of cancer immunotherapy, where the goal is to target and destroy tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
[Asp371] Tyrosinase(369-377), mouse: A similar peptide derived from mouse tyrosinase.
[Asp371] Tyrosinase(369-377), bovine: A peptide derived from bovine tyrosinase.
[Asp371] Tyrosinase(369-377), synthetic analogs: Modified versions of the human peptide with substitutions at specific amino acid positions
Uniqueness
[Asp371] Tyrosinase(369-377), human is unique due to its specific binding to the HLA-A2.1 molecule and its use in human cancer immunotherapy. Its ability to induce a targeted immune response makes it a valuable tool in both research and clinical applications .
Propriétés
Formule moléculaire |
C42H66N10O16S2 |
|---|---|
Poids moléculaire |
1031.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H66N10O16S2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68)/t21-,24+,25+,26+,27+,28+,29+,33+,34+/m1/s1 |
Clé InChI |
MFDQNJLLKIATDB-ZSGRDTBASA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
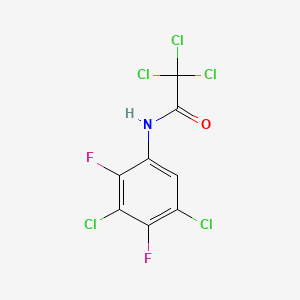
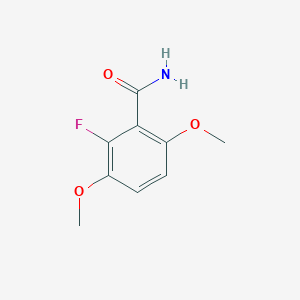
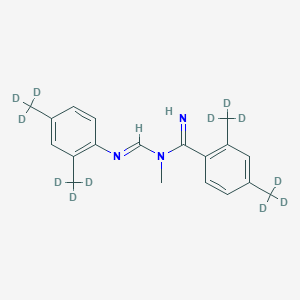
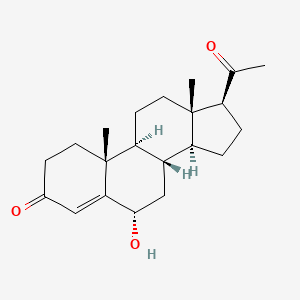
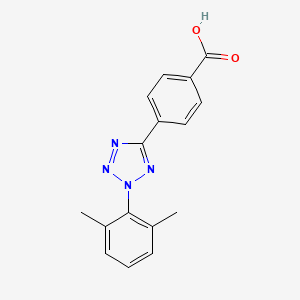
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
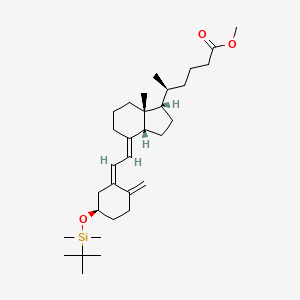
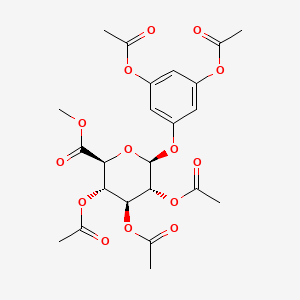
![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)

